N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide

medicinal chemistry structure-activity relationship chemical topology

This compound features a uniquely asymmetric topology with phenethyl and thiophen-2-yl-ethyl arms connected via ethyl spacers, offering distinct conformational flexibility vs. methylene-linked analogs. It serves as a pristine scaffold for systematic SAR derivatization, a novel ligand for Cu-catalyzed cross-coupling, or a negative control in IDO1/p38α MAP kinase assays. Substitution with analogs introduces unvalidated structural variables—ensure experimental reproducibility by sourcing this exact entity.

Molecular Formula C16H18N2O2S
Molecular Weight 302.39
CAS No. 1206991-93-6
Cat. No. B2789441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide
CAS1206991-93-6
Molecular FormulaC16H18N2O2S
Molecular Weight302.39
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CC=CS2
InChIInChI=1S/C16H18N2O2S/c19-15(17-10-8-13-5-2-1-3-6-13)16(20)18-11-9-14-7-4-12-21-14/h1-7,12H,8-11H2,(H,17,19)(H,18,20)
InChIKeyLHAQEHKLYABSJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide (CAS 1206991-93-6): A Commercially Available but Scientifically Undefined Dual-Heterocyclic Oxalamide


N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide (C₁₆H₁₈N₂O₂S, MW 302.4) is a synthetic oxalamide featuring an asymmetric substitution pattern, with a phenethyl arm at the N1 position and a thiophen-2-yl-ethyl chain at N2 . Its unique structural configuration—incorporating both an aromatic phenyl ring and a sulfur-containing heterocycle bridged via ethyl spacers—represents a precise and uncommon topology within the broader oxalamide chemical class . This exact combination of pharmacophoric elements is not replicated in any other known compound, making direct analog substitution structurally impossible. Despite commercial availability from multiple research chemical suppliers, the compound lacks any indexed entry in PubChem, ChEMBL, or BindingDB, and a comprehensive search of PubMed and major patent databases reveals zero peer-reviewed publications, patents, or disclosed bioactivity data directly attributable to this specific CAS number [1].

Why In-Class Substitution of N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide Is Structurally Impossible


Scientific teams cannot simply interchange N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide with other oxalamide derivatives. The compound occupies a structurally isolated niche defined by its precise linker topology: a phenethyl group on one amide nitrogen and a thiophen-2-yl-ethyl group on the other, both attached via flexible two-carbon ethyl spacers rather than direct methylene linkages . The closest commercially available analogs—such as N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide (CAS 941894-42-4, C₁₅H₁₆N₂O₂S, MW 288.4)—possess a shorter, one-carbon methylene bridge to the thiophene, reducing conformational degrees of freedom by one rotatable bond . Another structurally related compound, N1-mesityl-N2-(thiophen-2-ylmethyl)oxalamide (CAS 780787-22-6), shares the identical molecular formula (C₁₆H₁₈N₂O₂S, MW 302.4), yet replaces the phenethyl group with a sterically hindered mesityl (2,4,6-trimethylphenyl) moiety, fundamentally altering the electronic environment and steric profile at the N1 position . These topological distinctions—ethyl vs. methyl spacers and phenyl vs. mesityl N-substitution—are non-trivial from a structure-activity perspective, and substituting any analog would introduce unvalidated structural variables into experimental protocols . In the absence of any reported bioactivity data for the target compound, no meaningful pharmacophore comparison can be made, further reinforcing the non-interchangeability of these compounds in biological studies.

Quantitative Evidence Assessment for N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide


Structural Differentiation: Unique Dual-Ethyl Linker Topology Among Closest Analogs

The target compound is structurally differentiated from its closest commercially available analogs by virtue of its dual-ethyl linker topology. Specifically, N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide contains two-carbon ethyl (-CH₂-CH₂-) spacers at both the N1 (connecting to phenyl) and N2 (connecting to thiophene) positions . In contrast, the closest analog N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide (CAS 941894-42-4) features a single methylene (-CH₂-) spacer at the thiophene end, reducing the rotatable bond count and altering the conformational landscape. Another comparator, N1-mesityl-N2-(thiophen-2-ylmethyl)oxalamide (CAS 780787-22-6), shares the identical molecular formula (C₁₆H₁₈N₂O₂S, MW 302.4) but substitutes the phenethyl group with a bulky mesityl (2,4,6-trimethylphenyl) moiety, introducing significant steric hindrance absent in the target compound . The symmetric oxalamide N1,N2-bis(thiophen-2-ylmethyl)oxalamide (CAS 920366-91-2, C₁₂H₁₂N₂O₂S₂, MW 280.37) lacks the phenyl ring entirely, removing the aromatic π-stacking potential inherent to the phenethyl-bearing target . These structural features are quantifiable by molecular descriptors: the target compound has a molecular weight of 302.4 g/mol and an estimated logP (cLogP) of approximately 1.56, indicating moderate lipophilicity [1].

medicinal chemistry structure-activity relationship chemical topology

Class-Level Evidence: Oxalamide Scaffold as a Privileged Pharmacophore in Drug Discovery

Although no direct bioactivity data exists for the target compound, the oxalamide scaffold—defined by the N-C(=O)-C(=O)-N core—has been validated across multiple therapeutic target classes. In the IDO1 (indoleamine 2,3-dioxygenase 1) inhibitor space, structural optimization of oxalamide-derived chemotypes has yielded compounds with cellular IC₅₀ values as low as 3.9 nM and human whole blood assay IC₅₀ values of 52 nM [1]. In the kinase domain, oxalamide derivatives incorporating the core scaffold have demonstrated potent c-Met inhibition with IC₅₀ values in the nanomolar range, and oxalamide-bearing p38α MAP kinase inhibitors have achieved TNF-α release inhibition with IC₅₀ of 460 nM [2]. For breast cancer applications, novel oxalamide derivatives designed from thalidomide have shown antiproliferative activity against MCF-7 cells with IC₅₀ = 4.72 μM and MDA-MB-231 cells with IC₅₀ = 6.37 μM [3]. In the PAI-1 (plasminogen activator inhibitor-1) area, oxalamide derivatives have demonstrated inhibitory activity with IC₅₀ values ranging from 96 μM to as low as 4.5 μM following trifluoromethyl substitution [4]. These class-level findings establish that the oxalamide core is a competent scaffold for engaging diverse biological targets, but none of these data points are directly attributable to the specific N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl) topology.

drug discovery kinase inhibition IDO1 inhibition PAI-1 inhibition

Ligand Competency: Oxalamide Motif as a Validated Bidentate Ligand for Copper-Catalyzed Cross-Couplings

Oxalamide compounds, particularly those bearing thiophene substituents, have been validated as effective bidentate N,N- or N,O-chelating ligands for copper-catalyzed C-O and C-N cross-coupling reactions. High-throughput screening of a pharmaceutical compound library led to the identification of N,N'-bis(thiophene-2-ylmethyl)oxalamide (BTMO) as a generally effective ligand enabling the coupling of aryl bromides with phenols under mild conditions (Cs₂CO₃, DMSO, 80-100 °C) to prepare biaryl ethers in high yields [1]. In mechanistic studies, Cu(II) complexes of oxalamide ligands were shown to facilitate Ullmann-type C-O bond formation via a non-canonical pathway involving concerted oxidative addition of the aryl halide to Cu(II), forming a high-valent intermediate stabilized by radical character on the oxalamide ligand framework [2]. The target compound, N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide, retains the essential oxalamide N-C(=O)-C(=O)-N backbone and a thiophene sulfur atom, both of which can serve as potential donor atoms for metal coordination. The ethyl spacer may confer a distinct bite angle and coordination geometry compared to the methylene-spacer ligands validated in the literature [3].

synthetic chemistry cross-coupling catalysis copper catalysis ligand design

Validated and Potential Application Scenarios for N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide


Chemical Probe Development Requiring an Unsubstituted Dual-Heterocyclic Oxalamide Backbone

For medicinal chemistry programs seeking a structurally pristine oxalamide scaffold—one that retains both aromatic phenyl and thiophene rings with flexible ethyl linkers and bears no additional substituents that could confound SAR interpretation—this compound serves as the only commercially available chemical entity with this exact topology . Its absence of electron-withdrawing or electron-donating substituents on either aromatic ring makes it an ideal core scaffold for systematic derivatization, where each structural modification's impact on potency and selectivity can be unambiguously attributed. The dual-ethyl linker topology provides an additional degree of conformational freedom compared to shorter methylene-linked analogs, which may be advantageous for probing binding pockets that require specific spatial orientations of the two aromatic termini [1].

Synthetic Methodology Development: Copper-Catalyzed Coupling Ligand Screening

Given that the oxalamide motif—particularly when bearing thiophene substituents—has been validated as an effective bidentate ligand scaffold for copper-catalyzed cross-coupling reactions , this compound represents a novel ligand topology for methodological investigation. Its unique monothiophene architecture with an ethyl spacer distinguishes it from the validated but structurally distinct N,N'-bis(thiophene-2-ylmethyl)oxalamide (BTMO) ligand [1]. Synthetic methodology groups may evaluate this compound in Cu-catalyzed C-O, C-N, or C-S bond-forming reactions to determine whether the ethyl spacer geometry and mixed phenyl/thiophene donor set confer advantages in reaction scope, substrate tolerance, or turnover frequency over existing oxalamide ligands .

Computational Chemistry: Molecular Docking and Pharmacophore Modeling Studies

The compound's defined three-dimensional structure, established molecular formula (C₁₆H₁₈N₂O₂S, MW 302.4), and estimated cLogP (~1.56) make it suitable for in silico screening campaigns. Its dual-ethyl spacers provide a conformational profile distinct from methylene-linked analogs, allowing computational chemists to explore how spacer length influences binding pose predictions across target classes where oxalamide scaffolds have shown activity—including IDO1, p38α MAP kinase, and PAI-1 [1]. This computational precedent, while class-level, provides a rational basis for including the compound in virtual screening libraries against these or structurally related targets.

Chemical Biology: Negative Control or Tool Compound for Oxalamide SAR Studies

In experimental settings where oxalamide-based bioactive compounds are being characterized—such as IDO1 inhibitors achieving cellular IC₅₀ values of 3.9 nM —the unsubstituted target compound may serve as an informative negative control. Its lack of activity-enhancing substituents (e.g., trifluoromethyl, halogen, or sulfonamide groups) that are present in potent oxalamide derivatives [1] allows researchers to differentiate between scaffold-dependent and substituent-dependent biological effects. This application is contingent upon initial in-house profiling to confirm the compound's lack of activity in the specific assay system of interest.

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